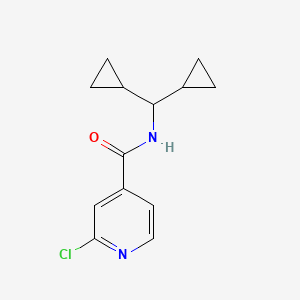![molecular formula C18H25N3O2 B2888098 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide CAS No. 1424591-63-8](/img/structure/B2888098.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide, also known as CCPA, is a selective A1 adenosine receptor agonist that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide selectively activates the A1 adenosine receptor, which is predominantly expressed in the brain, heart, and kidneys. Activation of this receptor leads to a decrease in intracellular cAMP levels, resulting in various physiological effects such as vasodilation, decreased heart rate, and decreased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including decreased heart rate, decreased blood pressure, and increased coronary blood flow. It has also been shown to protect against ischemic injury by reducing the size of infarcts and improving cardiac function. Additionally, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide is its selectivity for the A1 adenosine receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
For research involving N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide include the development of more potent and selective agonists, further understanding of its therapeutic applications, and the development of novel delivery methods.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2-methoxyphenylmagnesium bromide, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, including its role in reducing ischemic injury, protecting against cardiac arrhythmias, and improving cognitive function. It has also been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxy-N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-21(15-9-5-6-10-16(15)23-2)13-17(22)20-18(14-19)11-7-3-4-8-12-18/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUUTISVJAXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCCC1)C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one](/img/structure/B2888016.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)
![2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2888022.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2888028.png)

![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)
![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)
![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)